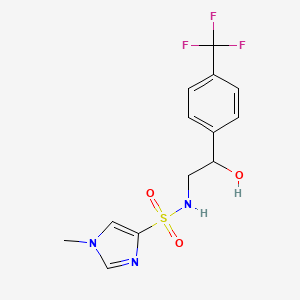

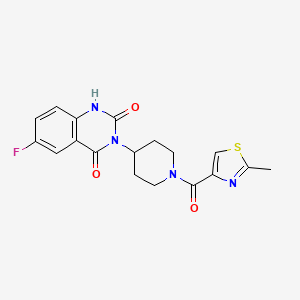

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry due to their diverse set of properties . The trifluoromethyl group attached to the phenyl ring is a common feature in many pharmaceuticals and agrochemicals, as it can enhance chemical stability and lipophilicity .

Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence of the trifluoromethyl group and the sulfonamide linkage would likely make the compound quite polar and could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

One study utilized Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator. This approach supported the full structure characterization of metabolites by NMR, aiding in the identification and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Antibacterial Applications

A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. Various compounds were synthesized and tested for antibacterial activity, with several showing significant efficacy (Azab, Youssef, & El-Bordany, 2013).

Chemical Synthesis and Characterization

Research into the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides explored nucleophilic addition and cyclization reactions to produce target heterocyclic compounds, demonstrating a one-pot two-stage method for their synthesis. This showcases the potential for creating diverse compounds for further pharmacological exploration (Rozentsveig et al., 2013).

Electrophysiological Activity

Another study synthesized novel analogues of a class III antiarrhythmic agent, exploring structure-activity relationships and identifying compounds with significant electrophysiological activity. This research contributes to the development of new therapeutic agents for cardiac arrhythmias (Lis et al., 1987).

Nucleophilic Side Chains of Proteins

Investigations into N-Ethyl-5-phenylisoxazolium 3-sulfonate (Woodward's Reagent K) explored its use as a reagent for nucleophilic side chains of proteins, providing insights into protein chemistry and potential applications in biochemical research (Llamas et al., 1986).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

It’s known that compounds interacting with the androgen receptor can influence the receptor’s activity, leading to changes in gene expression and cellular function .

Biochemical Pathways

Compounds interacting with the androgen receptor are known to affect pathways related to male sexual development and function .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties can vary widely depending on their chemical structure and the route of administration .

Result of Action

Compounds that interact with the androgen receptor can have a wide range of effects, including changes in gene expression, cellular growth, and differentiation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O3S/c1-19-7-12(17-8-19)23(21,22)18-6-11(20)9-2-4-10(5-3-9)13(14,15)16/h2-5,7-8,11,18,20H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRTESRTASGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)

![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)

![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)

![1-[4-Phenyl-4-(3-pyrazol-1-ylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882216.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)

![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)